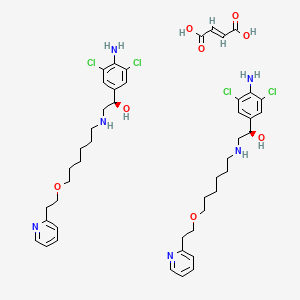

Picumeterol fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El fumarato de picumeterol es un agonista potente y selectivo del receptor beta2-adrenérgico. Se utiliza principalmente como broncodilatador para tratar afecciones respiratorias como el asma. El compuesto es conocido por su capacidad de producir relajación de larga duración del músculo liso de las vías respiratorias tanto in vitro como in vivo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del fumarato de picumeterol involucra varios pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Formación del Intermedio: El paso inicial involucra la preparación del compuesto intermedio, que luego se somete a reacciones adicionales.

Reacción de Acoplamiento: El intermedio se acopla luego con otro compuesto para formar el producto deseado.

Métodos de Producción Industrial: En entornos industriales, la producción de fumarato de picumeterol involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Procesamiento por Lotes: Las reacciones se llevan a cabo en grandes reactores bajo condiciones controladas.

Procesamiento Continuo: Algunos pasos pueden realizarse continuamente para mejorar la eficiencia y reducir el tiempo de producción.

Control de Calidad: Se implementan medidas rigurosas de control de calidad para garantizar la consistencia y la calidad del producto final.

Análisis De Reacciones Químicas

Step 1: Formation of Fumarate Intermediate

Fumaric acid (HO₂CCH=CHCO₂H) undergoes esterification with methanol or ethanol under acidic conditions to produce alkyl fumarates (e.g., diethyl fumarate) . This reaction is critical for generating reactive intermediates:

HO2CCH CHCO2H+2ROH→RO2CCH CHCO2R+2H2O(R ethyl methyl)

Step 2: Coupling with Picumeterol Base

The free base form of picumeterol (a secondary amine) reacts with fumaric acid or its activated ester (e.g., 4-nitrophenyl fumarate) in a nucleophilic substitution reaction. This forms the fumarate salt via acid-base interaction :

Picumeterol base +HO2CCH CHCO2H→Picumeterol fumarate+H2O

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetone/water mixture | |

| Temperature | 20–33°C | |

| Catalyst | Sodium carbonate (Na₂CO₃) | |

| Reaction Time | 1–2 hours |

Stability and Degradation Reactions

This compound exhibits sensitivity to hydrolysis and thermal degradation:

Hydrolysis in Aqueous Media

The ester bonds in fumarate salts hydrolyze under acidic or alkaline conditions, regenerating fumaric acid and the free base :

Picumeterol fumarate+H2O→Picumeterol base +HO2CCH CHCO2H

Degradation Kinetics

| Condition | Half-Life (25°C) | Notes | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | 4.2 hours | Rapid hydrolysis | |

| pH 7.4 (physiological) | 12.8 hours | Moderate stability | |

| 60°C (dry heat) | 8 days | Thermal decomposition observed |

Pharmacological Activation

This compound dissociates in vivo to release picumeterol, which binds β₂-adrenergic receptors. Key metabolic pathways include:

Enzymatic Hydrolysis

Esterases in plasma and tissues catalyze the cleavage of the fumarate moiety, enhancing bioavailability :

Picumeterol fumarateesterasesPicumeterol+Fumarate

Metabolite Profile

| Metabolite | Activity | Concentration in Plasma (µg/mL) | Source |

|---|---|---|---|

| Picumeterol (free base) | β₂-agonist (EC₅₀ = 1.2 nM) | 1.87 (Cₘₐₓ) | |

| Monomethyl fumarate | Inactive | Trace |

Key Research Findings

Aplicaciones Científicas De Investigación

El fumarato de picumeterol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar agonistas del receptor beta2-adrenérgico y sus interacciones con los receptores.

Biología: El compuesto se utiliza en estudios que involucran la relajación del músculo liso de las vías respiratorias y sus efectos sobre la función respiratoria.

Medicina: Se investiga el fumarato de picumeterol por sus posibles efectos terapéuticos en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica.

Industria: El compuesto se utiliza en el desarrollo de terapias de inhalación y otras formulaciones farmacéuticas

Mecanismo De Acción

El fumarato de picumeterol ejerce sus efectos uniéndose a los receptores beta2-adrenérgicos en la superficie de las células del músculo liso de las vías respiratorias. Esta unión activa el receptor, lo que lleva a un aumento en los niveles intracelulares de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc provocan la relajación del músculo liso de las vías respiratorias, lo que mejora el flujo de aire y reduce los síntomas de las afecciones respiratorias .

Compuestos Similares:

Salmeterol: Otro agonista beta2-adrenérgico de acción prolongada utilizado en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica.

Formoterol: Un agonista beta2-adrenérgico con un inicio rápido de acción y una larga duración del efecto.

Indacaterol: Un agonista beta2-adrenérgico de una vez al día utilizado para el tratamiento de la enfermedad pulmonar obstructiva crónica.

Unicidad del Fumarato de Picumeterol: El fumarato de picumeterol es único debido a su alta potencia y selectividad para los receptores beta2-adrenérgicos. Tiene una duración de acción más prolongada en comparación con otros agonistas beta2-adrenérgicos, lo que lo convierte en una opción valiosa para el manejo a largo plazo de las afecciones respiratorias .

Comparación Con Compuestos Similares

Salmeterol: Another long-acting beta2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Formoterol: A beta2-adrenoceptor agonist with a rapid onset of action and long duration of effect.

Indacaterol: A once-daily beta2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease.

Uniqueness of Picumeterol Fumarate: this compound is unique due to its high potency and selectivity for beta2-adrenergic receptors. It has a longer duration of action compared to some other beta2-adrenoceptor agonists, making it a valuable option for long-term management of respiratory conditions .

Propiedades

Número CAS |

130641-37-1 |

|---|---|

Fórmula molecular |

C25H33Cl2N3O6 |

Peso molecular |

542.4 g/mol |

Nombre IUPAC |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C21H29Cl2N3O2.C4H4O4/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17;5-3(6)1-2-4(7)8/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m0./s1 |

Clave InChI |

CQMPZSFGXMINHJ-WNGBCCIYSA-N |

SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O |

Sinónimos |

GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.